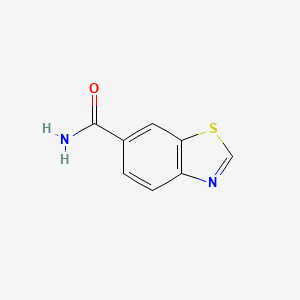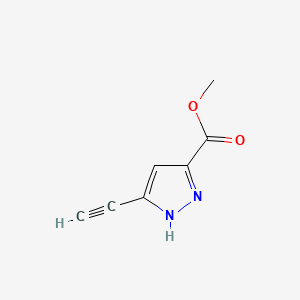
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features an amino group at the 3-position, a methoxy group at the 8-position, and a 3-phenylpropyl group at the 2-position of the quinazolinone core. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8-position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Substitution at the 2-Position: The 3-phenylpropyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or tosylates.
Amination at the 3-Position: The amino group at the 3-position can be introduced via amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or tosylates in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-phenylquinazolin-4-one: Lacks the methoxy and 3-phenylpropyl groups.
8-Methoxy-2-phenylquinazolin-4-one: Lacks the amino and 3-phenylpropyl groups.
3-Amino-8-methoxyquinazolin-4-one: Lacks the 3-phenylpropyl group.
Uniqueness
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one is unique due to the presence of all three functional groups (amino, methoxy, and 3-phenylpropyl) on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
108014-07-9 |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.369 |
Nom IUPAC |
3-amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-11-6-10-14-17(15)20-16(21(19)18(14)22)12-5-9-13-7-3-2-4-8-13/h2-4,6-8,10-11H,5,9,12,19H2,1H3 |
Clé InChI |
SWZZTSSSMXSBHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CCCC3=CC=CC=C3 |
Synonymes |
4(3H)-Quinazolinone, 3-amino-8-methoxy-2-(3-phenylpropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)



![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

![2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene](/img/structure/B561005.png)
![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)
![2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole](/img/structure/B561009.png)
![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)
